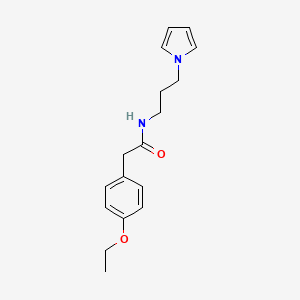
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide, also known as PEA-15, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PEA-15 is a member of the phosphoprotein enriched in astrocytes (PEA) family and is involved in various cellular processes, including cell proliferation, apoptosis, and glucose metabolism.
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation techniques, such as the one described by Magadum and Yadav (2018), highlight the importance of precise functional group modifications in the synthesis of complex molecules. This process is crucial for the development of intermediates like N-(2-hydroxyphenyl)acetamide, which serves as a key component in the synthesis of antimalarial drugs. The study emphasizes the role of enzymes as catalysts to achieve high selectivity and yield, underlining the potential application of similar methodologies in synthesizing related compounds, including N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide for pharmaceutical purposes (Magadum & Yadav, 2018).
Coordination Complexes in Material Science
The formation of coordination complexes, as investigated by Chkirate et al. (2019), explores the structural and electronic properties of pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, suggesting the possibility of utilizing similar compounds in developing materials with antioxidant properties or in pharmacological applications aimed at mitigating oxidative stress (Chkirate et al., 2019).
Opioid Receptor Agonists for Pain Management
Research by Barlow et al. (1991) into N-[2-(1-pyrrolidinyl)ethyl]acetamides reveals their potential as kappa-opioid agonists, highlighting the therapeutic applications of these compounds in pain management. The study provides insight into the structural requirements for opioid receptor activity, which could be relevant for designing analogs of N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide with similar pharmacological profiles (Barlow et al., 1991).
Catalytic Processes in Green Chemistry
Qun-feng (2008) discusses the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production, via catalytic hydrogenation. This research underlines the importance of environmentally friendly catalysts and processes in chemical manufacturing, suggesting potential green chemistry applications for the synthesis of related compounds (Zhang Qun-feng, 2008).
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-21-16-8-6-15(7-9-16)14-17(20)18-10-5-13-19-11-3-4-12-19/h3-4,6-9,11-12H,2,5,10,13-14H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFYQLGUKZYCKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCCN2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)
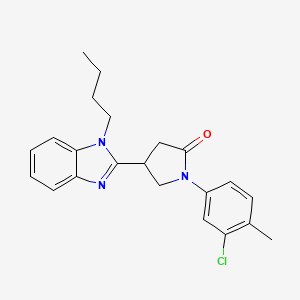

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)
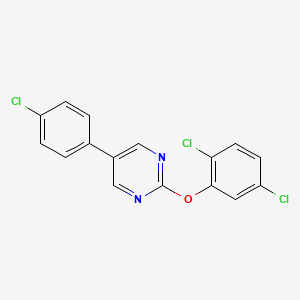
![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)
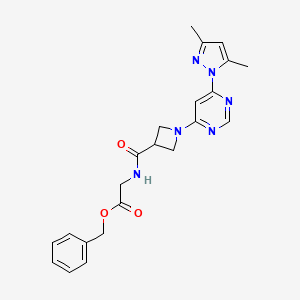
![(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2369041.png)
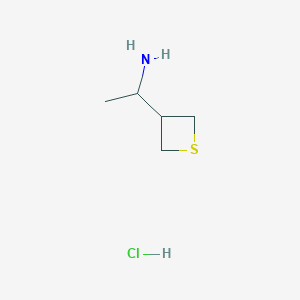
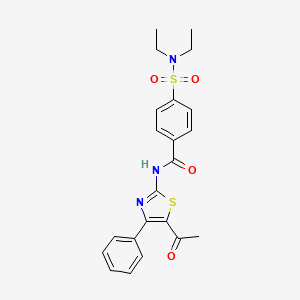

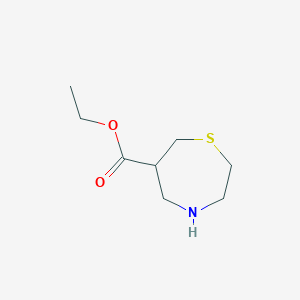
![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2369052.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)